5-bromo-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materialsThe final step involves the coupling of the furan-2-carboxamide moiety under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
5-bromo-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-(pyrrolidin-1-yl)pyridine
- 5-bromo-2-(pyrrolidin-1-yl)pyrimidine
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
Uniqueness
Compared to similar compounds, 5-bromo-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide is unique due to its specific combination of functional groups and ring systems. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Biological Activity
5-bromo-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound generally involves the following steps:
- Formation of the pyrimidine ring : This is achieved through a series of reactions involving bromination and substitution with pyrrolidine.
- Coupling with furan-2-carboxylic acid : The carboxamide functionality is introduced via coupling reactions, often utilizing coupling agents to facilitate the formation of the amide bond.
The detailed synthetic pathway has been documented in various studies, demonstrating yields typically in the range of 30-70% depending on the reaction conditions employed .
Antitumor Activity
Research indicates that this compound exhibits notable antitumor activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 12.3 | CDK inhibition |
HCT116 | 15.8 | Induction of apoptosis |
Antimicrobial Activity
The compound also displays antimicrobial properties. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against Staphylococcus aureus and Escherichia coli . The presence of the bromine atom is believed to enhance its antimicrobial potency by increasing lipophilicity, allowing better membrane penetration.
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 4.69 |
Escherichia coli | 8.33 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrimidine and furan moieties can significantly affect biological activity. For instance, varying the substituents on the pyrrolidine ring alters both potency and selectivity towards different biological targets. Compounds with electron-withdrawing groups generally exhibited enhanced activity compared to their electron-donating counterparts .
Case Study 1: Antitumor Efficacy
In a controlled study involving MCF7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted where the compound was tested against various bacterial strains. The results indicated that it not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics like ciprofloxacin.
Properties
IUPAC Name |
5-bromo-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O2/c14-11-4-3-10(20-11)12(19)17-9-7-15-13(16-8-9)18-5-1-2-6-18/h3-4,7-8H,1-2,5-6H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWISGFGUEREAPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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